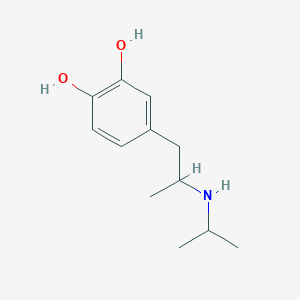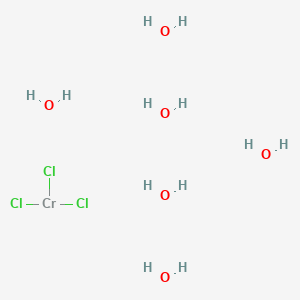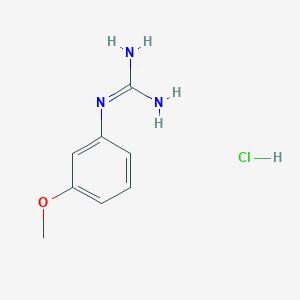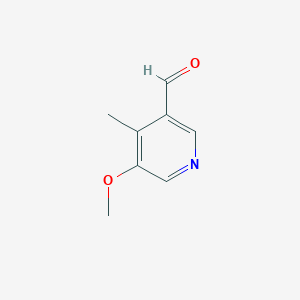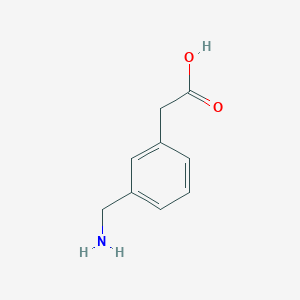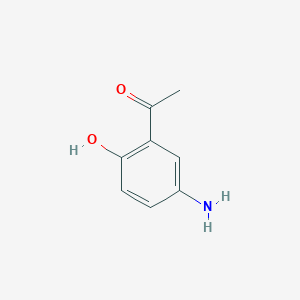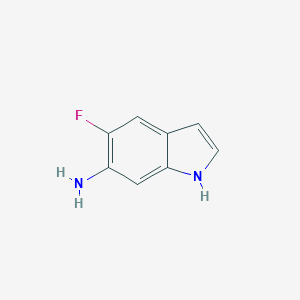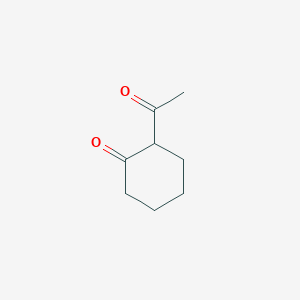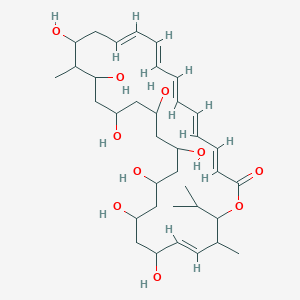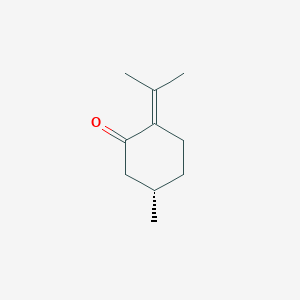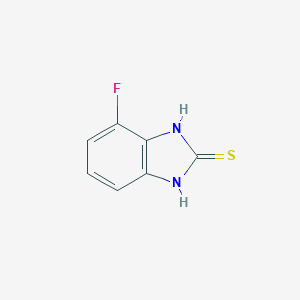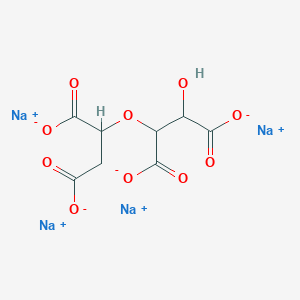
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid, also known as oxaloacetic acid (OAA), is a key intermediate in the Krebs cycle, a vital metabolic pathway that generates energy for cells. OAA plays an essential role in various physiological processes, including gluconeogenesis, amino acid metabolism, and the regulation of mitochondrial functions. Due to its importance in cellular metabolism, OAA has been extensively studied in scientific research.
作用機序
OAA acts as a key intermediate in the Krebs cycle, where it is converted to other metabolites, such as citrate, isocitrate, and α-ketoglutarate. OAA also plays a role in gluconeogenesis, where it is converted to phosphoenolpyruvate, a precursor for glucose synthesis. OAA has been shown to regulate mitochondrial functions, including the production of ATP and the regulation of reactive oxygen species (ROS) levels.
生化学的および生理学的効果
OAA has various biochemical and physiological effects on cells. It has been shown to regulate the expression of genes involved in glucose metabolism, lipid metabolism, and oxidative stress. OAA has also been shown to modulate the activity of enzymes involved in energy metabolism, including pyruvate dehydrogenase and ATP synthase. In addition, OAA has been shown to have antioxidant properties and to protect cells from oxidative stress.
実験室実験の利点と制限
OAA has several advantages for lab experiments, including its availability, stability, and ease of use. OAA is readily available from commercial sources and can be stored for extended periods without degradation. OAA is also easy to use in experiments, as it can be added to cell cultures or used as a substrate for enzymes. However, OAA has some limitations, including its potential toxicity at high concentrations and its susceptibility to degradation by enzymes and other cellular components.
将来の方向性
There are several future directions for the study of OAA. One area of research is the investigation of the role of OAA in mitochondrial dysfunction and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular disease. Another area of research is the development of OAA-based therapies for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the use of OAA as a tool for the investigation of metabolic pathways and cellular functions is an area of ongoing research.
合成法
OAA can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of malic acid with sodium chlorite and hydrogen peroxide, followed by the oxidation of the resulting product. Enzymatic synthesis involves the use of enzymes, such as malate dehydrogenase and pyruvate carboxylase, to catalyze the conversion of malate to OAA. Microbial fermentation involves the use of microorganisms, such as Aspergillus niger and Escherichia coli, to produce OAA through metabolic pathways.
科学的研究の応用
OAA has been widely studied in scientific research due to its role in cellular metabolism. It has been used as a substrate for various enzymes, including pyruvate carboxylase, in the study of biochemical pathways. OAA has also been used as a tool for the investigation of mitochondrial functions and the regulation of energy metabolism. In addition, OAA has been studied for its potential therapeutic applications in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.
特性
CAS番号 |
111451-13-9 |
|---|---|
製品名 |
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid |
分子式 |
C8H11NaO10 |
分子量 |
354.09 g/mol |
IUPAC名 |
tetrasodium;2-(1,2-dicarboxylatoethoxy)-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4 |
InChIキー |
HEVUDNOESBVZAL-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
同義語 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



